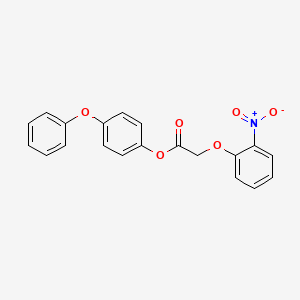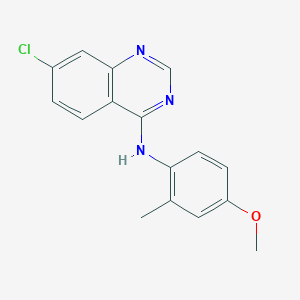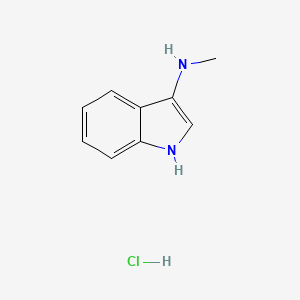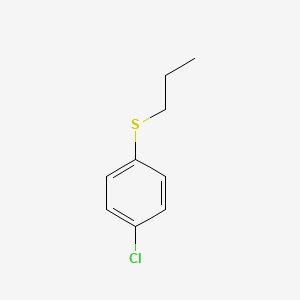
p-Chlorophenyl propyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Polyfluorination in Organic Synthesis
p-Chlorophenyl alkyl sulfides, including p-Chlorophenyl propyl sulfide, have been utilized in the field of organic synthesis, specifically in polyfluorination reactions. In a study, it was observed that when p-chlorophenyl alkyl sulfides react with IF(5), a polyfluorination reaction occurs on the alkyl chain, accompanied by the migration of the arylthio group. This leads to the selective formation of p-chlorophenyl polyfluoroalkyl sulfides with varying numbers of fluorine atoms depending on the alkyl chain length (Ayuba, Fukuhara, & Hara, 2003).
2. Synthesis of Diarylmethyl Sulfur and Selenium Compounds
In the field of organometallic chemistry, p-chlorophenyl propyl sulfide and related compounds have been used in the synthesis of diarylmethyl sulfur and selenium compounds. These compounds, which are important for various synthetic applications, were synthesized and characterized using different analytical techniques, demonstrating the versatility of p-chlorophenyl sulfides in synthetic chemistry (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).
3. Oxidation of Alcohols in Catalysis
In catalysis, p-chlorophenyl sulfides have been employed in the oxidation of alcohols using oxo-rhenium complexes. A study highlighted the efficiency of a system involving bis(4-chlorophenyl) sulfoxide/ReOCl3 (PPh3)2 in selectively oxidizing primary and secondary alcohols to aldehydes and ketones. The bis(4-chlorophenyl) sulfide generated as a by-product in this process can be reused or employed in other reactions, indicating its potential in sustainable chemical processes (Sousa, Bernardo, Florindo, & Fernandes, 2013).
4. Environmental Chemistry and Photodegradation
In environmental chemistry, p-chlorophenyl sulfides have been studied for their photodegradation properties. Research on polychlorinated diphenyl sulfides (PCDPSs), which include compounds similar to p-chlorophenyl propyl sulfide, demonstrated their degradation under simulated sunlight irradiation. This study contributes to understanding the environmental fate and transformation of such compounds (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).
Eigenschaften
IUPAC Name |
1-chloro-4-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVFJAFRNBDAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenyl propyl sulfide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)
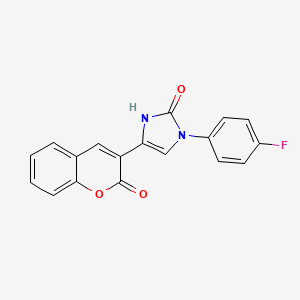
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
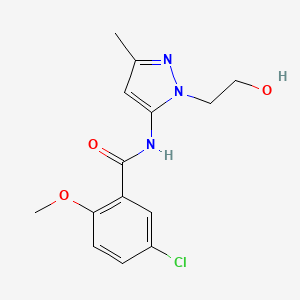
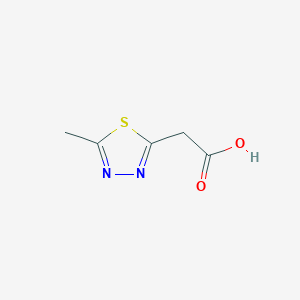
![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)
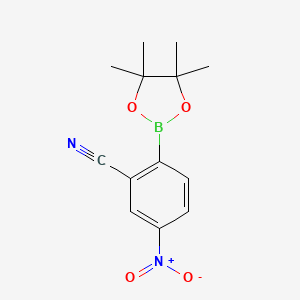
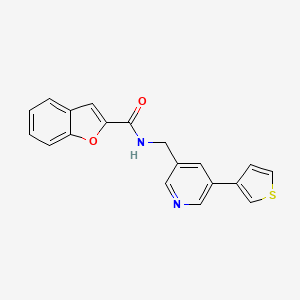
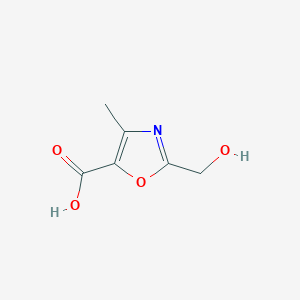
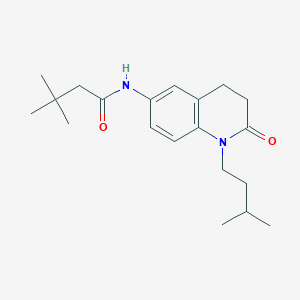
![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
